Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate is classified as an organic compound with the molecular formula and a molecular weight of approximately 209.24 g/mol . It is part of the larger class of benzoate esters and is characterized by the presence of an amino group and a methoxyethyl substituent. The compound is also known for its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.
The synthesis of methyl 4-amino-3-((2-methoxyethyl)amino)benzoate can be achieved through several methods, typically involving the esterification of 4-amino-3-((2-methoxyethyl)amino)benzoic acid with methanol or other alcohols. One notable method involves:
The molecular structure of methyl 4-amino-3-((2-methoxyethyl)amino)benzoate features a benzene ring substituted at the para position with an amino group and at the meta position with a methoxyethyl group. The structural formula can be represented as follows:
Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate can participate in various chemical reactions typical for amino esters:
The mechanism of action for methyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary depending on the target:
Research into its pharmacodynamics and pharmacokinetics is ongoing to elucidate these mechanisms further.
Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate exhibits several important physical and chemical properties:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized for structural confirmation:
Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate has potential applications in various fields:
The introduction of the (2-methoxyethyl)amino moiety onto the benzoate core typically employs nucleophilic aromatic substitution (SNAr). This reaction requires activated aromatic substrates (e.g., methyl 3-fluoro-4-nitrobenzoate or methyl 4-chloro-3-nitrobenzoate), where electron-withdrawing groups facilitate displacement by 2-methoxyethylamine. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C, achieving yields of 75–85%. Critical to success is the stoichiometric balance: a 10–15% excess of 2-methoxyethylamine ensures complete conversion while minimizing dimerization byproducts. Post-reaction, the product is isolated via pH-controlled extraction, where acidification to pH 2–3 followed by basification to pH 8–10 selectively precipitates the nitro-intermediate [3] [7].
Reduction of the nitro group in the intermediate methyl 3-((2-methoxyethyl)amino)-4-nitrobenzoate to the target amine predominantly employs catalytic hydrogenation. Pd/C (5–10 wt.%) in methanol or ethanol serves as the standard catalyst system, operating at 25–50 psi H₂ and 25–40°C. This step achieves near-quantitative yields (>98%) with high chemoselectivity, preserving the ester and alkylamino functionalities. Alternative reductants like SnCl₂/HCl are avoided due to ester hydrolysis risks. Pressure optimization is critical: below 25 psi, reaction times exceed 24 hours, while above 50 psi, over-reduction or debenzylation byproducts emerge [8] [9].
Esterification of precursor carboxylic acids (e.g., 4-amino-3-((2-methoxyethyl)amino)benzoic acid) employs Fischer–Speier methods. Methanol serves as both solvent and reactant, with concentrated H₂SO₄ (1–2 vol%) or thionyl chloride (SOCl₂) as catalysts. Reflux conditions (65°C, 12–18 hours) achieve >95% conversion. Solvent selection significantly impacts purity: anhydrous methanol minimizes hydrolysis, while post-reaction neutralization with NaHCO₃ or NaOH prevents residual acid degradation. For lab-scale purification, recrystallization from methanol/water mixtures yields >99% pure product as off-white crystals, though industrial processes favor solvent stripping under vacuum [3] [4] [5].
Table 1: Optimization of Nucleophilic Substitution and Reduction Steps
Reaction Step | Optimal Conditions | Yield | Key Parameters |
---|---|---|---|
Nucleophilic Substitution | 2-Methoxyethylamine (1.15 eq.), DMF, 70°C, 8h | 82% | Solvent: DMF > Acetonitrile; Excess amine: 15% |
Catalytic Hydrogenation | 5% Pd/C (0.1 eq.), MeOH, 40 psi H₂, 30°C, 6h | 99% | Pressure: 40 psi; Temp: 25-40°C; Catalyst loading: 5-10% |
Esterification | MeOH, H₂SO₄ (1.5%), reflux, 15h | 96% | Catalyst: H₂SO₄ > SOCl₂; Anhydrous solvent required |
Pd/C catalysts (5–10% loading) demonstrate superior activity in nitro-group reduction over Pt, Rh, or Raney Ni, which may promote dehalogenation or ester hydrogenolysis. Chemoselectivity hinges on metal dispersion and support interactions; acid-washed Pd/C (pH 4–6) minimizes side reactions. For the target compound, 10% Pd/C achieves full conversion within 4 hours at 30°C and 40 psi H₂. Catalyst recycling studies show ≤10% activity loss after three cycles, though industrial protocols often use fresh catalyst to avoid metallic leaching into APIs [8].
Table 2: Hydrogenation Efficiency Under Varied Parameters
Parameter | Low Efficiency | High Efficiency | Impact on Yield |
---|---|---|---|
H₂ Pressure | 20 psi | 40 psi | 85% → 99% |
Temperature | 50°C | 30°C | 88% (degradation) → 99% |
Catalyst Loading | 3% Pd/C | 10% Pd/C | 70% → 99% |
Stirring Speed | 400 rpm | 1000 rpm | 75% → 99% |
Industrial-scale purification employs crystallization-driven isolation to replace chromatography. The crude hydrogenation mixture is concentrated, then dissolved in warm (50°C) toluene/methanol (4:1 v/v). Gradual cooling to 0°C precipitates 98% pure product, with residual Pd <10 ppm. For enhanced purity, acid-base recrystallization is used: dissolution in dilute HCl (pH 1.5), charcoal treatment, and basification with NH₄OH to pH 8.0 yields needle-like crystals. This reduces impurities (e.g., des-alkyl byproducts) to <0.1%. Solvent recovery via distillation achieves 90% reuse, cutting raw material costs by 30% [3] [7].
Table 3: Cost Drivers in Industrial Synthesis
Component | Cost Range | Impact on Process Economics | Optimization Strategy |
---|---|---|---|
2-Methoxyethylamine | $120–250/kg | High-purity amine reduces byproducts 15% | Bulk contracts with Asian suppliers |
Pd/C Catalyst (10%) | $2,800–3,200/kg | Recycling cuts cost/kg-API by 25% | Closed-loop filtration systems |
Methanol | $0.40–0.60/L | Accounts for 60% solvent volume | On-site distillation for reuse (90%) |
Waste Treatment | $20–50/kg-API | Chlorinated solvents double costs | Substitute DCM with ethyl acetate |
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